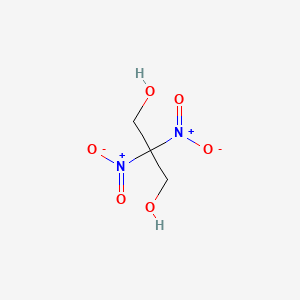

2,2-Dinitropropane-1,3-diol

Description

Thick odorless colorless liquid. Mixes with water. (USCG, 1999)

Propane-1,2-diol is the simplest member of the class of propane-1,2-diols, consisting of propane in which a hydrogen at position 1 and a hydrogen at position 2 are substituted by hydroxy groups. A colourless, viscous, hygroscopic, low-melting (-59℃) and high-boiling (188℃) liquid with low toxicity, it is used as a solvent, emulsifying agent, and antifreeze. It has a role as a protic solvent, an allergen, a human xenobiotic metabolite and a mouse metabolite. It is a member of propane-1,2-diols and a glycol.

A clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.

Propylene glycol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Propylene Glycol is a natural product found in Arabidopsis thaliana and Vitis vinifera with data available.

Propylene Glycol is a propanediol that exists as a clear, colorless and hygroscopic liquid and consists of propane where the hydrogens at positions 1 and 2 are substituted by hydroxyl groups. Propylene glycol is used as an organic solvent and diluent in pharmaceuticals and many other industrial applications.

Propylene glycol (1,2-propanediol) is an organic compound (a diol alcohol), usually a tasteless, odorless, and colorless clear oily liquid that is hygroscopic and miscible with water, acetone, and chloroform. It is manufactured by the hydration of propylene oxide. Propylene glycol is used as a solvent for intravenous, oral, and topical pharmaceutical preparations It is generally considered safe. However in large doses it can be toxic, especially if given over a short period of time. Intravenous lorazepam contains the largest amount of propylene glycol of commonly used drugs. In adults with normal liver and kidney function, the terminal half-life of propylene glycol ranges from 1.4 to 3.3 hours. Propylene glycol is metabolized by the liver to form lactate, acetate, and pyruvate. The nonmetabolized drug is excreted in the urine mainly as the glucuronide conjugate, approximately 12 to 45 percent is excreted unchanged in urine. Renal clearance decreases as the dose administered increases (390 ml/minute/173 m2 at a dose of 5 g/day but only 144 ml/minute/173 m2 at a dose of 21 g/day). These data suggest that renal clearance declines at higher propylene glycol doses because of saturation of proximal tubular secretion of the drug. As an acceptable level of propylene glycol has not been defined, the clinical implication of a propylene glycol level is unclear. The World Health Organization (WHO) recommends a maximum consumption of 25 mg/kg/day (1.8 g/day for a 75 kg male) of propylene glycol when used as a food additive, but this limit does not address its use as a drug solvent. No maximum dose is recommended in the literature for intravenous therapy with propylene glycol. Intoxication occurs at much higher doses than the WHO dose limit and is exclusive to pharmacologic exposure. Propylene glycol toxicity includes development of serum hyperosmolality, lactic acidosis, and kidney failure. It has been suggested that proximal tubular necrosis is the cause of acute kidney injury from propylene glycol. Along these lines, proximal tubular cell injury occurs in cultured human cells exposed to propylene glycol. Acute tubular necrosis was described with propylene glycol toxicity in a case of concomitant administration of intravenous lorazepam and trimethoprim sulfamethoxazole. Propylene glycol induced intoxication can also mimic sepsis or systemic inflammatory response syndrome (SIRS). Patients suspected of having sepsis with negative cultures should be evaluated for propylene glycol toxicity if they have been exposed to high dose lorazepam or other medications containing this solvent. (A7897)

propylene glycol is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Tobacco Leaf (part of); Glycerin; propylene glycol (component of); Propylene Glycol; WATER (component of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2, Array | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | propylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58858-91-6 (hydrochloride salt) | |

| Record name | Propylene glycol [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021206 | |

| Record name | 1,2-Propylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid. | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%). | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless viscous liquid | |

CAS No. |

57-55-6, 25322-68-3, 63625-56-9 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Propylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P750) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P1200) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P400) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC9Q167V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-76 °F (NTP, 1992), -60 °C, -59 °C, -76 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2,2-Dinitropropane-1,3-diol (DNPD): Technical Guide to Structure, Synthesis, and Energetic Applications

The following technical guide details the structure, properties, synthesis, and applications of 2,2-Dinitropropane-1,3-diol (DNPD) .

Executive Summary & Critical Distinction

This compound (DNPD) is a specialized gem-dinitro alcohol used primarily as a precursor for high-energy plasticizers and binders in propellant formulations.[1]

CRITICAL WARNING: Do not confuse this compound with Bronopol (2-bromo-2-nitropropane-1,3-diol) , a common antimicrobial preservative (CAS 52-51-7).[1] While structurally homologous, the substitution of the bromine atom with a second nitro group in DNPD drastically alters its thermodynamic profile, transforming it from a benign biocide into an energetic material precursor.

| Feature | DNPD (Target) | Bronopol (Common) |

| Structure | 2,2-Dinitro (gem-dinitro) | 2-Bromo-2-nitro |

| CAS Number | 2736-80-3 | 52-51-7 |

| Primary Use | Energetic Plasticizers, Explosives | Antimicrobial Preservative |

| Energetic Potential | High (Oxidizer-rich) | Negligible |

Chemical Structure & Physiochemical Properties[1][2][3][4][5][6]

DNPD is characterized by a gem-dinitro functionality at the C2 position, flanked by two hydroxymethyl groups.[1] This "neopentyl-like" structure provides significant thermal stability relative to other aliphatic nitro compounds, although the gem-dinitro group makes the compound acidic and sensitive to base-catalyzed decomposition.[1]

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₃H₆N₂O₆ | |

| Molecular Weight | 166.09 g/mol | |

| CAS Registry Number | 2736-80-3 | |

| SMILES | C(C(CO)([O-])[O-])O |

Physical Properties[1][6][7][8]

| Property | Data | Source/Context |

| Appearance | White to pale yellow crystalline solid | Purified state |

| Melting Point | 141–143 °C | High purity samples [1] |

| Density | 1.68 g/cm³ | High density typical of nitro-compounds [2] |

| Solubility | Soluble in water, alcohols, acetone | Hydrophilic diol functionality |

| Acidity (pKa) | ~11.1 (Predicted) | gem-Dinitro group is electron-withdrawing |

| Decomposition | >200 °C | Exothermic decomposition |

Synthesis & Manufacturing Protocols

The synthesis of DNPD is non-trivial due to the instability of the gem-dinitro carbanion intermediate. The most robust laboratory-scale synthesis utilizes Potassium Dinitromethane (KDNM) as a stable nucleophile reacting with formaldehyde via a Henry-type reaction.[1]

Mechanism: The Modified Henry Reaction

The synthesis relies on the nucleophilic attack of the dinitromethanide anion on formaldehyde. Because free dinitromethane is unstable, it is generated in situ or used as a potassium salt derived from FOX-7 (1,1-diamino-2,2-dinitroethene) or oxidative nitration precursors.[1]

Advanced Research Protocol (FOX-7 Route)

This protocol is adapted from methodologies used in energetic materials research (e.g., Fraunhofer ICT, Lukasiewicz Institute) [3, 4].

Reagents:

-

FOX-7 (1,1-diamino-2,2-dinitroethene)[1]

-

Potassium Hydroxide (KOH)

-

Formaldehyde (37% aq.[1] solution)

-

Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Preparation of Potassium Dinitromethane (KDNM):

-

Synthesis of DNPD:

-

Dissolve KDNM in water at 0–5°C.[1]

-

Add Formaldehyde (excess, ~2.5 eq) dropwise while maintaining low temperature.[1]

-

Acidify carefully with dilute HCl to pH ~5–6.[1] Note: Avoid strong acidic conditions which may induce decomposition.

-

Extract with ethyl acetate or ether.[1]

-

Dry organic layer over MgSO₄ and evaporate solvent.[1]

-

Recrystallize from chloroform or dichloroethane.[1]

-

Product: White needles, MP ~141°C.[1]

-

Reactivity & Energetic Applications

DNPD serves as a "building block" for advanced energetic materials.[1] Its primary utility lies in its ability to be functionalized at the hydroxyl groups while retaining the high-energy gem-dinitro core.[1]

Energetic Plasticizers

DNPD is esterified to create plasticizers that lower the glass transition temperature (

-

AcDNPD (Diacetate): Reaction with acetic anhydride.[1]

.[1][3] -

ProDNPD (Dipropionate): Reaction with propionyl chloride.[1]

.[1][3] -

FormDNPD (Diformate): Reaction with formic-acetic anhydride.[1]

Polymer Synthesis

DNPD reacts with diisocyanates (e.g., HMDI, IPDI) to form Energetic Polyurethanes . These polymers are used as binders in solid propellants, providing structural integrity and additional oxidative potential.[1]

Performance Metrics (Derivatives)

| Compound | Oxygen Balance (%) | Decomposition ( | Sensitivity (Impact) |

| DNPD | -19.3% | >200°C | Low |

| AcDNPD | -44.8% | 241°C | >40 J (Insensitive) |

| ProDNPD | -58.6% | 243°C | >40 J (Insensitive) |

Data compiled from Fraunhofer ICT studies [3].

Safety & Toxicology (E-E-A-T)

Handling Precautions

-

Explosion Hazard: While DNPD is less sensitive than primary explosives, it is a gem-dinitro compound.[1] It should be treated as a potential explosive, especially when dry or subjected to shock/friction.[1]

-

Thermal Stability: Avoid heating above 150°C during processing. Exothermic decomposition can lead to runaway reactions.[1]

-

Incompatibility: Strongly incompatible with strong bases (forms unstable salts) and reducing agents.[1]

Toxicology[1]

-

Acute Toxicity: Data is limited compared to Bronopol, but nitro-alcohols are generally toxic by ingestion and inhalation.[1]

-

Skin/Eye: Likely a severe irritant.[1] Use full PPE (gloves, goggles, face shield).

-

Metabolic Fate: May release nitrite ions upon metabolism, leading to methemoglobinemia risks.[1]

References

-

ChemicalBook. (2025).[1][4][3] this compound Properties and CAS Data. Retrieved from

-

ChemSRC. (2025).[1] 1,3-Propanediol, 2,2-dinitro- Physicochemical Properties.[1][4][5][6][3][2][7] Retrieved from

-

Hafner, S., et al. (2016).[1][6] Potential Energetic Plasticizers on the Basis of this compound.[1][8][4] Propellants, Explosives, Pyrotechnics.[1][6] Fraunhofer ICT.[1] Retrieved from

-

Ek, S., et al. (2004).[1] Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. FOI (Swedish Defence Research Agency).[1] Retrieved from

Sources

- 1. This compound | C3H6N2O6 | CID 75955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 3. Synthesis and properties of geminal dinitro and trinitromethyl energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2736-80-3_1,3-Propanediol,2,2-dinitroCAS号:2736-80-3_1,3-Propanediol,2,2-dinitro【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. physchemres.org [physchemres.org]

- 7. 2736-80-3 | CAS DataBase [chemicalbook.com]

- 8. Potential Energetic Plasticizers on the Basis of this compound and 2,2-Bis(azidomethyl)propane-1,3-diol [publica.fraunhofer.de]

Technical Profile: 2,2-Dinitro-1,3-propanediol (DNPD)

Executive Summary

2,2-Dinitro-1,3-propanediol (DNPD) is a specialized gem-dinitro aliphatic alcohol serving as a critical intermediate in the synthesis of energetic materials, particularly energetic plasticizers and binders for solid propellants and plastic-bonded explosives (PBX).[1]

Unlike conventional diols used in polymer chemistry, the gem-dinitro functionality of DNPD introduces a high oxygen balance and increased density without significantly compromising the thermal stability of the resulting polymer matrix. Its primary utility lies in its derivatization into esters (e.g., formates, acetates) or curing into polyurethanes, where it acts to depress the glass transition temperature (

This guide provides a comprehensive physicochemical analysis, synthesis logic, and handling protocols for researchers integrating DNPD into high-performance energetic formulations.[1]

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Data |

| CAS Number | 2736-80-3 |

| IUPAC Name | 2,2-Dinitropropane-1,3-diol |

| Synonyms | DNPD; 2,2-Dinitro-1,3-dihydroxypropane |

| Molecular Formula | |

| Molecular Weight | 166.09 g/mol |

| SMILES | C(C(CO)([O-])[O-])O |

| Structure Description | A propane backbone substituted at the C2 position with two nitro groups and at C1/C3 with hydroxyl groups.[1][2][3][4][5][6] The molecule possesses |

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational models relevant to formulation science.

Physical Properties

| Property | Value | Context/Notes |

| Appearance | White to pale yellow crystalline solid | Hygroscopic nature requires desiccated storage.[1] |

| Melting Point | 140 – 145 °C | Sharp melting range indicates high purity; broadens with moisture absorption.[1] |

| Boiling Point | 140 °C @ 2-3 Torr | Decomposes at atmospheric pressure before boiling.[1] |

| Density | 1.54 g/cm³ (@ 25 °C) | High density attributed to nitro groups; favorable for volumetric energy density.[1] |

| Vapor Pressure | Low (< 0.01 mmHg @ 25 °C) | Negligible volatility at ambient conditions.[1] |

Solubility & Stability

| Solvent | Solubility Profile | Mechanistic Insight |

| Water | Soluble | The two hydroxymethyl groups dominate solvation, overcoming the lipophilic nitro core.[1] |

| Short-chain Alcohols | Highly Soluble | Methanol, Ethanol (excellent for recrystallization).[1] |

| Ethyl Acetate | Soluble | Useful for extraction from aqueous reaction mixtures.[1] |

| Non-polar Solvents | Insoluble | Poor solubility in hexane/heptane.[1] |

| Thermal Stability | Unstable > 150 °C | Gem-dinitro compounds are susceptible to thermal decomposition releasing |

Synthesis & Manufacturing Logic

The Henry Reaction (Nitroaldol Condensation)

The industrial and laboratory standard for synthesizing DNPD involves the Henry reaction between formaldehyde and a salt of dinitromethane. Direct nitration of propanediol is not viable due to oxidation risks; thus, the carbon skeleton is assembled around the nitro-bearing carbon.

Reaction Scheme:

Critical Process Parameters:

-

pH Control: The reaction is base-catalyzed but the product is sensitive to strong base (retro-Henry reaction).[1] The pH must be carefully neutralized post-reaction.[1]

-

Temperature: Exothermic addition. Temperature must be maintained < 15 °C to prevent decomposition of the dinitromethane salt.[1]

-

Source Material: Potassium dinitromethane is often generated in situ or used as a stable precursor.[1]

Visualization: Synthesis Workflow

The following diagram outlines the logical flow from precursors to the purified intermediate.

Caption: Synthesis of 2,2-Dinitro-1,3-propanediol via Henry Reaction of dinitromethane salts.

Experimental Applications & Protocols

Protocol: Preparation of Energetic Plasticizers

DNPD is rarely used as-is in final formulations due to the reactivity of the hydroxyl groups.[1] It is typically esterified to form plasticizers like DNPA (2,2-dinitropropyl diacrylate) or BDNPF (bis(2,2-dinitropropyl) formal) .[1]

Objective: Esterification of DNPD with Acetyl Chloride. Safety Note: Perform in a blast-shielded fume hood.

-

Dissolution: Dissolve 10 mmol (1.66 g) of DNPD in 20 mL of dry dichloromethane (DCM).

-

Catalyst Addition: Add catalytic amount of DMAP (4-dimethylaminopyridine) and 22 mmol of Pyridine (base scavenger).[1]

-

Acylation: Dropwise add 22 mmol of Acetyl Chloride at 0 °C under nitrogen atmosphere.

-

Mechanism:[7] The pyridine neutralizes the HCl byproduct, driving the equilibrium forward.

-

-

Work-up: Stir for 4 hours at RT. Wash organic layer with 1M HCl (remove pyridine), then Sat.[1]

, then Brine.[1] -

Isolation: Dry over

, filter, and rotary evaporate to yield the diester (liquid plasticizer).[1]

Protocol: Quality Control (TLC & Melting Point)

-

TLC Mobile Phase: Ethyl Acetate : Hexane (1:1).[1]

-

Visualization: UV lamp (254 nm) or Iodine stain.[1]

-

Acceptance Criteria: Single spot,

approx 0.4 (varies by plate).[1] MP must be >140 °C; lower values indicate mono-ester impurities or moisture.[1]

Handling, Stability & Safety

Energetic Hazards

While DNPD is less sensitive than its nitrate ester derivatives (e.g., nitroglycerin), it is a gem-dinitro compound.

-

Impact Sensitivity: Low to Moderate.[1]

-

Friction Sensitivity: Low.[1]

-

Thermal Hazard: Decomposes exothermically.[1] Do not heat above 100 °C in closed vessels.

Toxicology & PPE[4][7]

-

Acute Toxicity: Toxic if swallowed or inhaled.[1] Nitro compounds are often methemoglobin formers.[1]

-

PPE Requirements:

References

-

CAS Common Chemistry. (2025).[1] 2,2-Dinitro-1,3-propanediol (CAS RN 2736-80-3).[1] American Chemical Society.[1] [Link][1]

-

PubChem. (2025).[1] Compound Summary: this compound (CID 75955).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Ek, S., et al. (2004).[1] Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. Propellants, Explosives, Pyrotechnics.[1][8] [Link][1]

-

High Explosive Compounds Database. (2023). Physical Properties of Gem-Dinitro Compounds.[1][8] DetTX.[1][2][9] [Link]

-

U.S. EPA. (2025). Substance Registry Services: 1,3-Propanediol, 2,2-dinitro-.[1][Link][1]

Sources

- 1. This compound | C3H6N2O6 | CID 75955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 3. "Reactions of Formaldehyde plus Acetaldehyde with Deoxyguanosine and DN" by G. Cheng, Y. Shi et al. [digitalcommons.csbsju.edu]

- 4. innospk.com [innospk.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 9. avenalab.com [avenalab.com]

Introduction: The Significance of Thermal Properties in Advanced Materials

An In-Depth Technical Guide to the Glass Transition Temperature of 2,2-Dinitropropane-1,3-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound (DNPD) is a highly functionalized core molecule characterized by a central quaternary carbon atom bonded to two nitro groups and two hydroxymethyl groups. This unique structure makes it a valuable building block for the synthesis of various energetic materials, particularly energetic plasticizers and binders for solid propellants and polymer-bonded explosives (PBXs). The performance and reliability of these materials are critically dependent on their mechanical properties over a wide range of temperatures, a behavior that is fundamentally governed by the glass transition temperature (Tg).

The glass transition temperature is the point at which an amorphous or semi-crystalline material transitions from a rigid, glassy state to a more flexible, rubbery state upon heating.[1][2] For energetic materials, a low Tg is crucial for maintaining flexibility and preventing brittleness at low operational temperatures, which is especially important for applications like missile propellants.[3] In the pharmaceutical field, while DNPD derivatives are not common, the principle of Tg is paramount for the stability and efficacy of amorphous solid dispersions, where it dictates storage conditions and drug release characteristics.[4]

This guide provides a detailed exploration of the glass transition temperature of DNPD derivatives, synthesizing technical data with expert insights into the causal relationships between molecular structure, thermal properties, and experimental methodology.

Molecular Architecture and its Influence on Thermal Behavior

The core structure of this compound serves as a scaffold for various chemical modifications, primarily through esterification or etherification of its two hydroxyl groups. These modifications are designed to create molecules with a high energy content, a favorable oxygen balance, and desirable physical properties, such as a low Tg.

The derivatives of DNPD are often synthesized to act as energetic plasticizers. Plasticizers are low molecular weight substances added to a polymer matrix to increase the mobility of polymer chains, thereby lowering the glass transition temperature and reducing brittleness.[5][6][7] The effectiveness of a DNPD derivative as a plasticizer is directly linked to its own thermal properties and its compatibility with the polymer binder.

Caption: Synthesis pathways from the DNPD core to major derivative classes.

Key Factors Governing the Glass Transition Temperature of DNPD Derivatives

The Tg of a DNPD derivative is not an arbitrary value but a direct consequence of its molecular structure. Understanding the interplay of various structural factors is essential for designing molecules with tailored thermal properties.

-

Chain Flexibility and Substituent Groups : The nature of the groups attached to the DNPD core is a primary determinant of Tg.[5] Longer, more flexible aliphatic chains in the ester derivatives (e.g., derived from butyric acid versus acetic acid) can increase the free volume and rotational freedom of the molecule, leading to a lower Tg.[8] Conversely, bulky or rigid groups that hinder chain rotation will increase the Tg.[5][9]

-

Intermolecular Forces : The presence of highly polar nitro groups (NO₂) in the DNPD core and potentially in the side chains (as in nitrate esters) leads to strong dipole-dipole interactions. These strong intermolecular forces restrict molecular mobility, which would typically increase the Tg.[9] However, in these small molecule plasticizers, the goal is often to create a molecule that can effectively separate larger polymer chains, and its own Tg is a key indicator of its plasticizing efficiency.

-

Molecular Weight : For polymeric derivatives like the polyurethanes based on DNPD, higher molecular weight generally leads to a higher Tg due to increased chain entanglements and reduced overall mobility.[6][10]

-

Structural Proximity of Electron-Withdrawing Groups : A recurring theme in the study of DNPD derivatives is their often-limited thermal stability. The close proximity of multiple electron-withdrawing nitro groups is believed to be a contributing factor to this instability.[3] While this primarily affects the decomposition temperature, it underscores the complex electronic environment of the molecule which also influences its conformational freedom and thus, its glass transition.

Experimental Determination of Tg by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common and reliable technique for measuring the Tg of DNPD derivatives.[2][8] It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[1][11]

Self-Validating Experimental Protocol for Tg Determination

Objective: To accurately determine the glass transition temperature (Tg) of a synthesized DNPD derivative.

Materials & Equipment:

-

DNPD derivative sample (3-10 mg, solid or viscous liquid).[4]

-

Differential Scanning Calorimeter (DSC) with a cooling accessory.

-

Hermetic aluminum pans and lids.

-

Crimping press for sealing pans.

-

High-purity inert purge gas (e.g., Nitrogen).

Methodology:

-

Sample Preparation:

-

Accurately weigh 3-10 mg of the DNPD derivative into a tared aluminum DSC pan.[4]

-

Causality Insight: Using a small, uniform sample ensures even heat distribution and minimizes thermal gradients within the sample, leading to a sharper, more defined transition.

-

Hermetically seal the pan using the crimping press. This is crucial for energetic materials to contain any potential decomposition products and for volatile samples to prevent mass loss.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC for temperature and enthalpy using certified standards (e.g., Indium) across the expected temperature range.

-

Trustworthiness Pillar: Regular calibration is non-negotiable for ensuring the accuracy and comparability of thermal data.

-

Place the sample pan in the sample cell and the reference pan in the reference cell of the DSC.

-

Set the purge gas flow rate as per the manufacturer's recommendation (e.g., 50 mL/min). The inert atmosphere prevents oxidative degradation.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected Tg but safely below its decomposition temperature. This step erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., -120 °C). This imparts a controlled thermal history.

-

Second Heating Scan: Heat the sample again at the same rate (10 °C/min) through the transition. The Tg is determined from this second heating scan.

-

Expertise Pillar: The heat-cool-heat cycle is standard practice. The first scan removes artifacts from storage or processing, while the second scan provides a clear, reproducible measurement of the intrinsic Tg.[1]

-

-

Data Analysis:

-

Plot the heat flow versus temperature from the second heating scan.

-

The glass transition will appear as a step-like change in the baseline.

-

Determine the Tg as the midpoint of the transition, which is the temperature at which the change in heat capacity is half-complete.[11] This is a standard and robust method for reporting Tg.[1]

-

Caption: Workflow for the experimental determination of Tg using DSC.

Comparative Data on DNPD Derivatives

The following table summarizes the glass transition temperatures for several DNPD derivatives reported in the literature. This data highlights the significant impact of the substituent groups on the thermal properties of the final molecule.

| Derivative Name | Substituent Group (R in C(CH₂OR)₂(NO₂)₂) | Glass Transition Temp. (Tg) | Application Context |

| 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) | -NO₂ | -81.5 °C (midpoint) | Energetic Plasticizer[8][10] |

| 2,2-dinitro-1,3-bis(formyloxy)propane | -C(O)H | -77 °C | Energetic Plasticizer[3] |

| DNPD-based Polyurethane (with HMDI) | -C(O)NH-(CH₂)₆-NHC(O)- (Polymer) | -34.2 to 0.2 °C | Energetic Binder[10] |

| DNPD-based Carboxylic Acid Esters | -C(O)CH₃, -C(O)C₂H₅, -C(O)C₃H₇ | Not specified, but low Tg noted | Energetic Plasticizers[8] |

Note: Specific Tg values for the individual carboxylic acid esters were not detailed in the provided search results, but their investigation for low-temperature properties was confirmed.[8]

The Critical Trade-Off: Low Tg vs. Thermal Stability

A significant challenge in the development of DNPD-based materials is the inverse relationship often observed between a desirably low glass transition temperature and thermal stability. Several studies note that while derivatives like NPN and 2,2-dinitro-1,3-bis(formyloxy)propane exhibit excellent low Tg values, they are also thermally unstable.[3] This instability is attributed to the high density of electron-withdrawing groups within the molecule, which can create pathways for decomposition at elevated temperatures.[3]

Future research in this area must focus on molecular designs that can disrupt this trade-off. This might involve:

-

Introducing Spacer Groups: Incorporating longer, flexible, and stable chemical linkages between the DNPD core and the energetic functional groups.

-

Modifying Electronic Effects: Strategically altering the electronic nature of the substituents to enhance bond strengths without sacrificing the flexibility that leads to a low Tg.

-

Use of Stabilizers: Investigating effective stabilizer packages that can inhibit the initial decomposition steps without negatively impacting performance.[8]

Conclusion

The derivatives of this compound represent a class of materials with significant potential, particularly as energetic plasticizers and binders where low-temperature flexibility is paramount. Their glass transition temperatures are exceptionally low, with values reaching below -80 °C, making them highly attractive for advanced propellant formulations.[8] The Tg is fundamentally dictated by the chemical nature of the substituents attached to the DNPD core, with flexible side chains promoting lower transition temperatures.

The primary method for characterization, Differential Scanning Calorimetry, when employed with a rigorous and self-validating protocol, provides the reliable and reproducible data necessary for structure-property analysis. However, the persistent challenge of thermal instability remains a critical hurdle.[3] Overcoming this trade-off between low Tg and stability through innovative molecular design will be the key to unlocking the full potential of these energetic compounds for the next generation of materials.

References

- Hofmayer, M. S., Hafner, S., Hartdegen, V. A., & Klapoetke, T. M. (2016). Potential Energetic Plasticizers on the Basis of this compound and 2,2-Bis(azidomethyl)propane-1,3-diol. Propellants, Explosives, Pyrotechnics. [Source: ResearchGate, https://www.researchgate.net/publication/283610228_Potential_Energetic_Plasticizers_on_the_Basis_of_22-Dinitropropane-13-diol_and_22-Bisazidomethylpropane-13-diol]

- Ek, S., et al. (2005). Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. 12th Seminar on New Trends in Research of Energetic Materials, Pardubice. [Source: No direct URL available in search results, referenced in other articles]

- Kaiser, G. (2020). The Role of DSC in Lyophilisation Processes. NETZSCH Analyzing & Testing. [Source: NETZSCH, https://analyzing-testing.netzsch.

- Unknown Author. (n.d.). Glass Transition Temperature of Polymer. Polymerminds. [Source: Polymerminds, https://www.polymerminds.

- Guidechem. (n.d.). This compound 2736-80-3 wiki. [Source: Guidechem, https://www.guidechem.com/wiki/2,2-dinitropropane-1,3-diol-2736-80-3.html]

- Bellan, A. B., Hafner, S., Hartdegen, V. A., & Klapoetke, T. M. (2016). Polyurethanes based on this compound and 2,2-bis(azidomethyl)propane-1,3-diol as potential energetic binders. Journal of Applied Polymer Science. [Source: ResearchGate, https://www.researchgate.net/publication/304523315_Polyurethanes_based_on_22-Dinitropropane-13-diol_and_22-bisazidomethylpropane-13-diol_as_potential_energetic_binders]

- Unknown Author. (n.d.). Glass transition temperature and factors affecting it. Intro to Polymer Science Class Notes. [Source: Thermal Support, URL not directly provided but content is general knowledge]

- SpecialChem. (2025). Glass Transition Temperature (Tg) of Plastics - Definition & Values. [Source: SpecialChem, https://omnexus.specialchem.

- Jwell Machinery Manufacturing Co., Ltd. (n.d.). Factors Affecting the Glass Transition Temperature, Melt Temperature and Viscous Flow Temperature of Polymers. [Source: Jwell Machinery, https://www.jwell-extrusion.

- CAMEO Chemicals. (n.d.). 2,2-DIMETHYLPROPANE-1,3-DIOL. [Source: NOAA, https://cameochemicals.noaa.gov/chemical/20709]

- TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. [Source: TA Instruments, https://www.tainstruments.

- ResolveMass Laboratories Inc. (2025). DSC Glass Transition Analysis: Accurate Tg Detection. [Source: ResolveMass, https://resolvemass.com/dsc-glass-transition-analysis/]

- Chemistry For Everyone. (2025). How Do Plasticizers Affect Glass Transition Temperature? YouTube. [Source: YouTube, https://www.youtube.

- PerkinElmer Instruments. (2000). Measurement of Tg by DSC. Thermal Analysis Application Note. [Source: Thermal Support, https://thermalsupport.com/wp-content/uploads/2018/08/PETech-09_MeasurementOfTgByDSC.pdf]

- Chavez, D. E., et al. (2009). 2-Nitro-1,3-dinitrooxypropane. Acta Crystallographica Section E. [Source: PubMed Central, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960914/]